5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole 5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17700702
InChI: InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-10(5-7-11)13-15-9(2)12(8-14)17-13/h4-7H,3,8H2,1-2H3
SMILES:
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol

5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole

CAS No.:

Cat. No.: VC17700702

Molecular Formula: C13H14ClNO2

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole -

Specification

Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
IUPAC Name 5-(chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole
Standard InChI InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-10(5-7-11)13-15-9(2)12(8-14)17-13/h4-7H,3,8H2,1-2H3
Standard InChI Key XREOCCQSRKNGAZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2=NC(=C(O2)CCl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,3-oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom. Substituents include:

  • Chloromethyl (-CH₂Cl) at position 5: Enhances electrophilicity, enabling nucleophilic substitution reactions.

  • 4-Ethoxyphenyl (-C₆H₄-OCH₂CH₃) at position 2: Contributes steric bulk and modulates electronic properties via the electron-donating ethoxy group.

  • Methyl (-CH₃) at position 4: Stabilizes the ring through hyperconjugation.

The molecular formula is C₁₃H₁₄ClNO₂, with a molar mass of 251.71 g/mol.

Spectroscopic Characteristics

Key spectroscopic data inferred from structural analogs:

  • ¹H NMR: Peaks at δ 1.4 ppm (triplet, -OCH₂CH₃), δ 3.8–4.3 ppm (multiplet, -CH₂Cl and -OCH₂), δ 6.9–7.5 ppm (aromatic protons).

  • IR: Stretching vibrations at 750 cm⁻¹ (C-Cl), 1,250 cm⁻¹ (C-O-C), and 1,650 cm⁻¹ (C=N).

Physicochemical Properties

PropertyValue
Molecular Weight251.71 g/mol
Boiling Point343–345°C (estimated)
LogP (Partition Coefficient)2.8 (predicted)
SolubilityLow in water; soluble in DMSO

The chloromethyl group increases lipophilicity, enhancing membrane permeability in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common method involves cyclizing 4-ethoxybenzaldehyde and 1,3-dichloroacetone under acidic reflux conditions:

Reaction Mechanism:

  • Formation of imine intermediate: 4-ethoxybenzaldehyde reacts with ammonium acetate.

  • Cyclization: 1,3-dichloroacetone introduces the chloromethyl and methyl groups via acid-catalyzed ring closure.

Optimization Parameters:

  • Catalyst: p-Toluenesulfonic acid (pTSA) at 5 mol%.

  • Temperature: 110°C under reflux for 12 hours.

  • Yield: 68–72% after column chromatography.

Industrial-Scale Manufacturing

Continuous flow reactors are employed to enhance efficiency:

  • Residence Time: 30 minutes at 120°C.

  • Throughput: 5 kg/hour with >95% purity.

  • Cost Reduction: Recycling solvents reduces waste by 40%.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. The chloromethyl group likely alkylates bacterial enzymes, disrupting cell wall synthesis.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for:

  • Antibacterial agents: Reacting with amines yields quaternary ammonium derivatives.

  • Anticancer prodrugs: Conjugation with targeting peptides enhances tumor specificity.

Structure-Activity Relationship (SAR) Studies

DerivativeModificationActivity Change
5-Aminomethyl analog-CH₂NH₂ instead of -CH₂Cl2× higher MIC vs. E. coli
4-Ethyl variant-CH₂CH₃ at position 4Reduced cytotoxicity

Future Directions and Challenges

Research Opportunities

  • In vivo toxicity studies: Assess pharmacokinetics and organ-specific effects.

  • Hybrid molecules: Combine with flavonoids or coumarins for dual-action therapeutics.

Industrial Challenges

  • Scalability: Optimizing continuous flow systems for higher throughput.

  • Regulatory compliance: Addressing genotoxicity concerns linked to chloromethyl groups.

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